Setosusin

描述

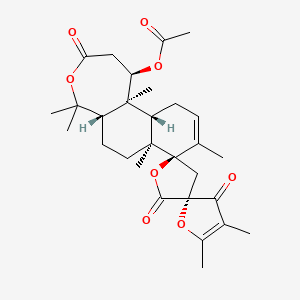

Setosusin is a meroterpenoid fungal metabolite originally isolated from C. setosus . It reduces neurotoxicity induced by amyloid-β (Aβ) aggregates in PC12 cells . In vivo, this compound (30 mg/kg) induces tremors in mice .

Molecular Structure Analysis

This compound has a complex molecular structure with a unique spiro-fused 3 (2H)-furanone moiety . The formal name of this compound is (1’‘S,2R,2’S,5’‘aR,7’‘aR,11’‘aR,11’‘bR)-1’‘-(acetyloxy)-1’‘,5’‘a,6’‘,7’‘,7’‘a,11’‘,11’‘a,11’‘b-octahydro-4,5,5’‘,5’‘,7’‘a,9’‘,11’‘b-heptamethyl-dispiro [furan-2 (3H), 4’ (5’H)-furan-2’(3’H),8’‘(5’‘H)-naphth[2,1-c]oxepin]-3,3’‘,5’ (2’'H)-trione .

Physical and Chemical Properties Analysis

This compound has a molecular formula of C29H38O8 and a formula weight of 514.6 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available in the retrieved papers.

科学研究应用

生物合成和结构形成:

- Setosusin的生物合成途径已经研究,揭示了细胞色素P450酶SetF在其合成中的作用。SetF促进了产生this compound所需的结构重排。这项研究有助于理解this compound生物合成中螺环呋喃酮形成的分子和计算基础(Wei et al., 2021)。

分离和鉴定:

- This compound最初是从子囊菌Corynascus setosus中分离出来的,与其他震颤素代谢产物一起。通过化学和光谱数据以及X射线晶体学分析确定了其结构(Fujimoto et al., 1996)。

生物合成途径和结构修订:

- 已经确定了另一种与this compound相关的真菌六环萜类二萜类化合物Brevione E的生物合成基因簇。该研究还涉及对Brevione E的结构修订,突显了真菌天然产物生物合成的多样性以及其与this compound的关系(Yan & Matsuda, 2022)。

安全和危害

作用机制

Target of Action

Setosusin, also known as J-011706, is a fungal meroditerpenoid It’s known that this compound features a unique spiro-fused 3(2h)-furanone moiety , which may interact with specific biological targets to exert its effects.

Mode of Action

The mode of action of this compound is complex and involves several biochemical reactions. The biosynthetic basis for spirofuranone formation in this compound involves the cytochrome P450 enzyme, SetF . SetF performs the epoxidation of the polyketide portion of the substrate and facilitates the protonation-initiated structural rearrangement to yield this compound .

Biochemical Pathways

The biosynthetic pathway of this compound has been elucidated through heterologous reconstitution of related enzyme activities . This pathway involves a series of in vivo and in vitro isotope-incorporation experiments and theoretical/computational calculations . .

Pharmacokinetics

ADME properties are crucial indicators of how a molecule behaves in the body . They determine the rate and extent to which the active drug ingredient enters the systemic circulation and thereby gains access to the site of action .

Result of Action

Given its unique spiro-fused 3(2h)-furanone moiety , it’s plausible that this compound may exert unique molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors encompass the physical, social, economic, cultural, technological, and policy-related aspects of the environment . .

生化分析

Biochemical Properties

Setosusin plays a significant role in biochemical reactions, particularly in the context of fungal metabolism. It is known to interact with various enzymes and proteins involved in its biosynthesis and metabolic pathways. One of the key enzymes involved in the biosynthesis of this compound is the cytochrome P450 enzyme, SetF . This enzyme is critical for the formation of the spirofuranone moiety, performing epoxidation of the polyketide portion of the substrate and facilitating protonation-initiated structural rearrangement . Additionally, this compound interacts with other microbial metabolites and metabolic enzymes, contributing to its unique biochemical profile .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the biosynthesis of fungal natural products, which are essential for the survival of fungi in their ecological niches . The compound’s impact on oxidative enzymes and other biosynthetic enzymes highlights its role in cellular metabolism and the production of biologically active natural products .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. The cytochrome P450 enzyme SetF plays a pivotal role in the biosynthesis of this compound, facilitating the formation of the spirofuranone moiety through epoxidation and structural rearrangement . This enzyme’s activity is crucial for the compound’s unique chemical structure and biological activity. Additionally, this compound’s interactions with other enzymes and proteins involved in its biosynthetic pathway further elucidate its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. In vitro and in vivo experiments have demonstrated that this compound remains stable under specific conditions, allowing for sustained biological activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that there are threshold effects, where specific dosages elicit distinct biological responses. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental and therapeutic applications . Understanding the dosage-dependent effects of this compound is crucial for its potential use in biomedical research and drug development.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s biosynthesis involves the cytochrome P450 enzyme SetF, which catalyzes key steps in the formation of the spirofuranone moiety . Additionally, this compound’s interactions with other metabolic enzymes contribute to its role in fungal metabolism and the production of natural products

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its biological activity . Understanding the mechanisms of this compound’s transport and distribution is essential for optimizing its use in experimental and therapeutic contexts.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can impact the compound’s activity and function within cells

属性

InChI |

InChI=1S/C29H38O8/c1-15-9-10-20-26(7,29(15)14-28(24(33)37-29)23(32)16(2)17(3)35-28)12-11-19-25(5,6)36-22(31)13-21(27(19,20)8)34-18(4)30/h9,19-21H,10-14H2,1-8H3/t19-,20-,21-,26+,27-,28-,29-/m1/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYCZGIAVNNJNU-AKNVYCFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(C13CC4(C(=O)C(=C(O4)C)C)C(=O)O3)(CCC5C2(C(CC(=O)OC5(C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@]([C@@]13C[C@@]4(C(=O)C(=C(O4)C)C)C(=O)O3)(CC[C@H]5[C@]2([C@@H](CC(=O)OC5(C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017628 | |

| Record name | Setosusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182926-45-0 | |

| Record name | Setosusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is unique about the chemical structure of setosusin compared to other meroterpenoids?

A1: this compound stands out due to its unique spiro-fused 3(2H)-furanone moiety. This structural feature is not commonly observed in other meroterpenoids, making it a point of interest for researchers investigating its biosynthesis and potential biological activities.

Q2: How does the biosynthesis of this compound differ from that of the related compound, brevione E?

A2: While both this compound and brevione E share a common biosynthetic precursor, the pathways diverge due to the action of specific enzymes. In this compound biosynthesis, the cytochrome P450 enzyme SetF catalyzes the formation of the characteristic spirofuranone ring. Conversely, in brevione E biosynthesis, the α-ketoglutarate-dependent dioxygenase BrvJ catalyzes a skeletal rearrangement leading to a cycloheptenone ring instead of a spirofuranone. Interestingly, BrvJ and the this compound-related enzyme SetK share high homology but catalyze different reactions on the same substrate. This highlights how subtle enzymatic differences can lead to significant structural diversity in natural products.

Q3: What are the implications of understanding the biosynthetic pathway of this compound?

A4: Unraveling the biosynthetic pathway of this compound offers several advantages. First, it provides valuable insights into the enzymatic machinery responsible for constructing its unique spirofuranone scaffold. This knowledge could be leveraged for the engineered biosynthesis of this compound analogs with potentially improved or altered bioactivities. Moreover, understanding the distinct roles of enzymes like SetF, BrvJ, and SetK in closely related pathways enhances our understanding of fungal secondary metabolism and natural product diversification.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxirane, 2-[(methylthio)methyl]-3-propyl-, (2S-cis)- (9CI)](/img/no-structure.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B573805.png)

![6-Oxa-1-azabicyclo[5.2.0]non-3-ene](/img/structure/B573811.png)

![Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate](/img/structure/B573816.png)